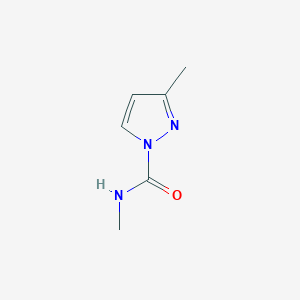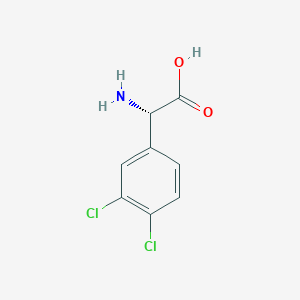
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H10F2O3 It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and two methoxy groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-3,5-dimethoxyphenyl)methanol typically involves the reduction of the corresponding ester or aldehyde. One common method is the reduction of methyl 2,4-difluoro-3,5-dimethoxybenzoate using lithium borohydride in tetrahydrofuran (THF) at room temperature. The reaction is carried out over several days with periodic addition of the reducing agent to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to scale up the laboratory methods.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 2,4-Difluoro-3,5-dimethoxybenzaldehyde or 2,4-difluoro-3,5-dimethoxybenzoic acid.
Reduction: 2,4-Difluoro-3,5-dimethoxyphenylmethane.
Substitution: Products depend on the nucleophile used, such as 2,4-diamino-3,5-dimethoxyphenylmethanol when using an amine.
Wissenschaftliche Forschungsanwendungen
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (2,4-Difluoro-3,5-dimethoxyphenyl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The presence of fluorine atoms can enhance binding affinity and selectivity towards certain biological targets, while the methoxy groups may influence the compound’s solubility and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol: Similar structure but with fluorine atoms at the 2 and 6 positions.
(3,5-Dimethoxyphenyl)methanol: Lacks fluorine atoms, which may result in different chemical and biological properties.
(2,4-Dimethoxyphenyl)methanol: Lacks fluorine atoms and has methoxy groups at different positions.
Uniqueness
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol is unique due to the specific positioning of its fluorine and methoxy groups, which can significantly influence its reactivity and interactions with biological targets. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H10F2O3 |
|---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
(2,4-difluoro-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10F2O3/c1-13-6-3-5(4-12)7(10)9(14-2)8(6)11/h3,12H,4H2,1-2H3 |
InChI-Schlüssel |
CUIGLFQCESWXKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)CO)F)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
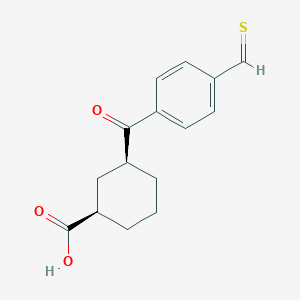
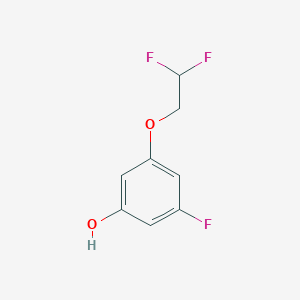
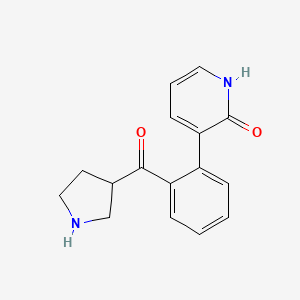
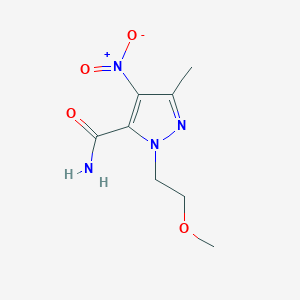

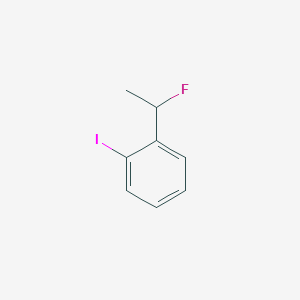
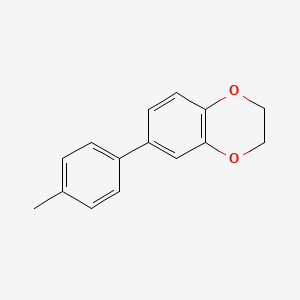
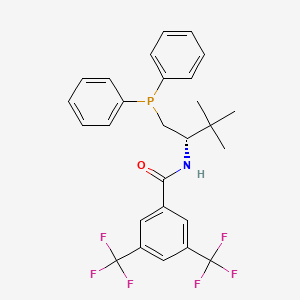
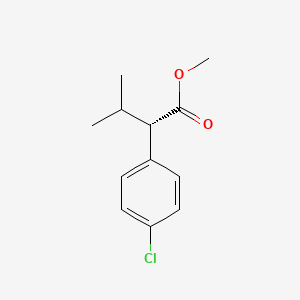
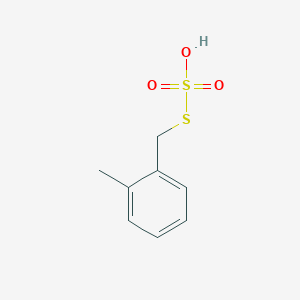
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
